REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH:9]=[CH:10][C:11](=O)[CH3:12].[CH3:14][NH:15][NH2:16].ClC(Cl)C(Cl)Cl>C(O)C.[O-2].[Mn+2]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[N:15]([CH3:14])[N:16]=[C:11]([CH3:12])[CH:10]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)C=CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)C=CC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
methylhydrazine
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
oil
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
41.7 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite® (diatomaceous earth) on a sintered glass frit funnel
|
Type
|
WASH
|
Details
|
rinsing with dichloromethane (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting material was purified by MPLC (10 to 50% gradient of ethyl acetate in hexanes as eluant)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)C1=CC(=NN1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |